Chiral Resolution on Pirkle-type CSP
The separation of enantiomers of N-acyl amide and N-ureide derivatives of 3-amino-5-phenyl-1,4-benzodiazepin-2-ones, which share the core scaffold with the target compound, was achieved using Pirkle-type chiral stationary phases (CSPs). The CSP based on an (S)-leucine derivative, named N-Phe-L-Leu, provided the most effective resolution, with separation factors (α) ranging from 1.78 to 4.21 and resolution (R_S) values ranging from 5.94 to 15.08 for seven different derivatives [1]. This demonstrates a robust and quantifiable method for verifying the enantiopurity of the (R)-enantiomer.
| Evidence Dimension | Enantiomeric Separation Efficiency |
|---|---|
| Target Compound Data | Derivatives of the core structure achieve separation factors (α) of 1.78-4.21 and resolution (R_S) of 5.94-15.08 on a specific CSP. |
| Comparator Or Baseline | Other CSPs were evaluated but provided inferior resolution (data not specified for this comparison). |
| Quantified Difference | A separation factor (α) significantly greater than 1.0 indicates that baseline separation of enantiomers is achievable, confirming the ability to isolate the pure (R)-form from a racemic mixture. |
| Conditions | High-performance liquid chromatography (HPLC) using a Pirkle-type CSP (N-Phe-L-Leu) with a mobile phase of 10% isopropyl alcohol in hexane. |
Why This Matters
This quantitative data supports the feasibility of procuring and verifying the target compound's enantiopurity, a critical quality control metric for research use.
- [1] Park, J. Y., Cho, H. S., & Hyun, M. H. (2011). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-one derivatives on various Pirkle-type chiral stationary phases. Chirality, 23(S1), E16-E21. View Source
